molecular formula C17H14O5 B595942 Pinocembrin 7-acetate CAS No. 109592-60-1

Pinocembrin 7-acetate

Cat. No.: B595942
CAS No.: 109592-60-1
M. Wt: 298.294
InChI Key: OCRUXLYEKHXKPB-HNNXBMFYSA-N
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Description

Pinocembrin 7-acetate is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.294. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUXLYEKHXKPB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Bioprospecting of Pinocembrin 7 Acetate

Pinocembrin (B1678385) 7-acetate is a flavonoid compound that has been identified and isolated from natural sources. Specifically, this compound can be isolated from the herbs of Pinus armandii, commonly known as the Chinese white pine. medchemexpress.comchemfaces.com While its parent compound, pinocembrin, is found in a wide variety of plants, including those from the Pinus, Eucalyptus, and Populus genera, the 7-acetate derivative is less commonly reported. nih.govresearchgate.netsemanticscholar.orgnih.gov The process of bioprospecting for compounds like Pinocembrin 7-acetate involves the systematic search for and evaluation of natural sources for new chemical entities with potential applications. The isolation from Pinus armandii highlights the importance of exploring plant biodiversity to discover unique, modified flavonoids. medchemexpress.comchemfaces.com

Biosynthesis of the Precursor, Pinocembrin

The formation of Pinocembrin (B1678385) 7-acetate in vivo necessitates the prior synthesis of its precursor, pinocembrin. This process is a branch of the broader phenylpropanoid pathway, a major route for the synthesis of various plant secondary metabolites.

Flavonoid biosynthesis begins with the amino acid L-phenylalanine, which is generated via the shikimate pathway. wikipedia.orgmdpi.com The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA in a series of enzymatic steps. wikipedia.orgnih.gov However, for pinocembrin, the pathway proceeds via a cinnamoyl-CoA intermediate.

The core structure of flavanones is assembled by the enzyme chalcone (B49325) synthase. This enzyme catalyzes a crucial condensation reaction. It combines one molecule of a CoA-ester derived from the phenylpropanoid pathway (cinnamoyl-CoA in the case of pinocembrin) with three molecules of malonyl-CoA. nih.gov Malonyl-CoA, derived from the carboxylation of acetyl-CoA, serves as the extender unit, providing the carbon atoms that will form the A-ring of the flavonoid skeleton. nih.gov This reaction produces a chalcone, which is the immediate open-chain precursor to the flavanone (B1672756) structure. wikipedia.org The availability of malonyl-CoA is a critical factor influencing the rate of flavonoid production in plants. nih.gov

The biosynthesis of pinocembrin from L-phenylalanine is a well-defined enzymatic cascade. Four key enzymes are responsible for this specific pathway:

Phenylalanine ammonia (B1221849) lyase (PAL): This enzyme initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.com

4-coumarate:CoA ligase (4CL) / Cinnamate-CoA ligase (CNL): This enzyme activates cinnamic acid by ligating it to coenzyme A, forming cinnamoyl-CoA. This step prepares the molecule for the subsequent condensation reaction.

Chalcone synthase (CHS): As the key enzyme in flavonoid biosynthesis, CHS performs the sequential addition of three acetate (B1210297) units from malonyl-CoA to cinnamoyl-CoA. This series of decarboxylative condensations results in the formation of an open-chain intermediate known as pinocembrin chalcone (or 2',4',6'-trihydroxychalcone).

Chalcone isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone intermediate. The reaction closes the heterocyclic C-ring, yielding the flavanone (2S)-pinocembrin.

The coordinated action of these enzymes efficiently channels precursors from primary metabolism into the production of pinocembrin.

Table 1: Key Enzymes in Pinocembrin Biosynthesis

EnzymeAbbreviationSubstrate(s)Product
Phenylalanine ammonia lyasePALL-phenylalaninetrans-Cinnamic acid
4-coumarate:CoA ligase4CLCinnamic acid, CoACinnamoyl-CoA
Chalcone synthaseCHSCinnamoyl-CoA, 3x Malonyl-CoAPinocembrin chalcone
Chalcone isomeraseCHIPinocembrin chalcone(2S)-Pinocembrin

The existence of Pinocembrin 7-acetate in nature implies an enzymatic mechanism for its formation from pinocembrin. medchemexpress.comchemfaces.com In plants, the structural diversity of flavonoids is greatly expanded through various modifications, such as glycosylation, methylation, and acylation (including acetylation). nih.govmdpi.comnih.gov These modifications are catalyzed by specific transferase enzymes.

It is speculated that the biosynthesis of this compound occurs as a final decoration step after the formation of the pinocembrin skeleton. This reaction would be catalyzed by a specific acetyltransferase, likely a member of the BAHD acyltransferase superfamily, which is known to be involved in the acylation of plant secondary metabolites. The enzyme would transfer an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group at the 7-position of the pinocembrin A-ring.

While a specific flavonoid 7-O-acetyltransferase for pinocembrin has not been fully characterized, the presence of various acylated flavonoids in numerous plant species supports the existence of such enzymatic machinery. nih.govresearchgate.net This acetylation could alter the compound's physicochemical properties, such as its solubility, stability, and bioavailability, potentially affecting its biological role within the plant. nih.gov

Chemical Synthesis and Strategic Derivatization of Pinocembrin 7 Acetate

Chemical Synthesis Approaches for Pinocembrin (B1678385) (Parent Compound)

The synthesis of the core structure of pinocembrin is a foundational step preceding the targeted acetylation at the 7-hydroxyl position. Various chemical strategies have been developed to construct this flavanone (B1672756) skeleton.

Claisen-Schmidt Condensation and Subsequent Cyclization Protocols

A prevalent and classical method for synthesizing the flavanone core involves a two-step process: the Claisen-Schmidt condensation followed by an intramolecular cyclization. nih.gov

The initial step is an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. nih.gov For instance, 2,4-dibenzyloxy-6-hydroxyacetophenone can be reacted with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) to produce the corresponding chalcones in yields ranging from 46% to 98%. researchgate.netjmb.or.kr

Following the formation of the chalcone (B49325), the flavanone ring is closed through an intramolecular cyclization. This transformation can be catalyzed by various reagents. Sodium acetate (B1210297) (NaOAc) in refluxing ethanol is a commonly used method to achieve cyclization, affording the desired flavanone. jmb.or.kr Other catalysts, such as acids like methanesulfonic acid in glacial acetic acid, have also been employed for this ring-closing reaction. ikm.org.my The choice of catalyst can influence the reaction yield; for example, sodium acetate has been reported to provide higher yields compared to acidic catalysts in certain syntheses. jmb.or.kr

Table 1: Examples of Claisen-Schmidt Condensation and Cyclization for Flavanone Synthesis
Starting MaterialsCondensation CatalystCyclization CatalystProductReported YieldReference
2,4-dibenzyloxy-6-hydroxyacetophenone + Aromatic AldehydesKOH in EtOHNaOAc in EtOHDibenzylated Pinocembrin AnalogsUp to 54% (Cyclization step) jmb.or.kr
2-hydroxy-4,6-dimethoxyacetophenone + Benzaldehyde50% KOH in EtOHNot specified in abstract2-hydroxy-4,6-dimethoxychalcone97.1% (Condensation step) researchgate.net
2'-hydroxyacetophenones + BenzaldehydesExcess NaOH in MeOHNaOAc in MeOH or PhotochemicalFlavanone Derivatives7-74% (Cyclization step) researchgate.net

Directed Acetylation for Pinocembrin 7-Acetate Synthesis

The conversion of pinocembrin to its 7-acetate derivative requires a regioselective chemical modification. The key challenge is to acetylate the hydroxyl group at the C-7 position while leaving the C-5 hydroxyl group untouched. The C-5 hydroxyl group's lower reactivity, due to its intramolecular hydrogen bond with the C-4 carbonyl oxygen, often allows for selective reaction at the more accessible C-7 position.

Specific Acetylation Procedures at the 7-Hydroxyl Position of Pinocembrin

The selective acetylation of pinocembrin's 7-hydroxyl group is a known semi-synthetic modification. vulcanchem.com A common and effective method for this transformation is the use of acetic anhydride (B1165640) as the acylating agent in the presence of a base catalyst, such as pyridine (B92270). evitachem.comsigmaaldrich.com In a typical procedure, pinocembrin is dissolved in pyridine, and acetic anhydride is added. nih.gov The pyridine not only acts as a solvent but also serves as a catalyst and an acceptor for the acetic acid byproduct generated during the reaction. sigmaaldrich.comresearchgate.net The reaction is often stirred at room temperature until analysis, for instance by thin-layer chromatography (TLC), indicates the starting material has been consumed. nih.govresearchgate.net

Optimization of Reaction Conditions for Selective 7-Acetate Formation

Achieving high selectivity for the 7-acetate product over the di-acetylated or 5-acetylated forms depends on carefully controlling the reaction conditions. Key parameters to optimize include the stoichiometry of the reagents, reaction time, and temperature.

Using a slight excess of acetic anhydride can drive the reaction to completion, but a large excess may increase the formation of the diacetate byproduct. researchgate.net Running the reaction at a low temperature, such as 0°C, during the addition of acetic anhydride can help to control the reaction rate and improve selectivity for the more reactive 7-hydroxyl group. nih.gov The use of catalysts can also be crucial; 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate acylation reactions. nih.govnih.gov For flavonoids, enzymatic approaches using lipases have also been shown to provide high regioselectivity in acylation reactions, offering a green alternative to chemical methods. nih.govrsc.org For example, lipase (B570770) B from Candida antarctica (CaLB) is widely used and has demonstrated high regioselectivity for acetylating the B-ring of other flavonoids. nih.gov

Table 2: Factors Influencing Selective Acetylation
ParameterConditionRationale/Effect on SelectivityReference
Reagent StoichiometryControlled amount of acetic anhydride (e.g., 1.5-2.0 equiv. per OH group)Minimizes over-reaction and formation of di-acetylated products. nih.gov
TemperatureLow temperature (e.g., 0°C) during addition, then room temperatureReduces reaction rate, favoring modification of the more nucleophilic 7-OH over the hydrogen-bonded 5-OH. nih.gov
CatalystPyridine or DMAPPyridine acts as a base catalyst and acid scavenger. DMAP is a highly effective acylation catalyst. sigmaaldrich.comnih.gov
BiocatalystImmobilized Lipases (e.g., CaLB)Enzymes can offer high regioselectivity under mild conditions, often targeting specific hydroxyl groups based on steric and electronic factors. nih.govrsc.org

Chemoenzymatic and Biotechnological Production of Pinocembrin and Derivatives

As an alternative to chemical synthesis, biotechnological routes using engineered microorganisms offer a promising and sustainable method for producing pinocembrin and its derivatives. researchgate.net

This approach typically involves assembling the biosynthetic pathway for pinocembrin in a microbial host like Escherichia coli or Saccharomyces cerevisiae. jmb.or.krnih.gov The core pathway starts with a precursor like L-phenylalanine or glucose. jmb.or.kracs.org Key enzymes in this pathway include:

Phenylalanine Ammonia (B1221849) Lyase (PAL): Converts L-phenylalanine to cinnamic acid. jmb.or.kracs.org

4-Coumarate:CoA Ligase (4CL): Activates cinnamic acid to cinnamoyl-CoA. jmb.or.kracs.org

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone. jmb.or.kracs.org

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of the chalcone into (2S)-pinocembrin. nih.gov

Significant research has focused on optimizing this pathway to increase final product titers. nih.gov A major bottleneck is often the supply of the precursor malonyl-CoA. researchgate.netnih.gov Strategies to overcome this include overexpressing acetyl-CoA carboxylase (Acc), the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA. researchgate.net By implementing such metabolic engineering strategies, researchers have achieved pinocembrin titers as high as 432 mg/L in E. coli from glucose in fed-batch fermentations. nih.gov In S. cerevisiae, optimization of cultivation conditions and precursor supply has led to titers of 80 mg/L. nih.gov

Furthermore, these engineered microbial platforms can be extended to produce various pinocembrin derivatives. By introducing additional enzymes such as flavone (B191248) synthases (FNS) or O-methyltransferases (OMT), the pinocembrin scaffold can be further modified to produce other valuable flavonoids like chrysin (B1683763) or pinostrobin (B192119). nih.gov For example, screening a panel of flavonoid 7-O-methyltransferases led to the identification of an enzyme from Eucalyptus nitida capable of producing 153 mg/L of pinostrobin (pinocembrin 7-methyl ether) from the microbially synthesized pinocembrin. nih.gov This demonstrates the potential for creating microbial cell factories for a wide range of derivatives, which could potentially include acetylated forms.

Table 3: Biotechnological Production of Pinocembrin
OrganismKey Genetic/Process StrategyReported TiterReference
Escherichia coliAssembly of PAL, 4CL, CHS genesNot specified jmb.or.kr
Saccharomyces cerevisiaeOptimizing downstream gene expression, boosting malonyl-CoA, eliminating byproducts80 mg/L nih.gov
Escherichia coliBoosting phenylalanine synthesis, incorporating malonate assimilation pathway432 mg/L nih.gov

Metabolic Engineering of Microbial Cell Factories for Enhanced Pinocembrin Yield

The microbial production of pinocembrin, the direct precursor to this compound, serves as a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. frontiersin.org Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as cell factories for flavonoid biosynthesis. mdpi.comresearchgate.net The core strategy involves reconstructing the flavonoid biosynthetic pathway in a microbial host and optimizing metabolic fluxes to enhance product yield. mdpi.com

A key challenge in producing pinocembrin is ensuring an adequate supply of its precursors: malonyl-CoA and p-coumaroyl-CoA (which is derived from L-phenylalanine). frontiersin.orgnih.gov Malonyl-CoA is a vital intermediate for fatty acid synthesis, creating a direct competition with the flavonoid pathway. mdpi.com To overcome this, metabolic engineering strategies focus on several key areas:

Enhancing Precursor Supply: One successful approach is to upregulate the pathways leading to precursor formation. For instance, overexpressing acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA, has been shown to significantly increase flavanone titers. frontiersin.org In one study, introducing an ACC from Photorhabdus luminescens into E. coli resulted in a 5.8-fold increase in pinocembrin production, reaching 196 mg/L. frontiersin.org Combining various strategies to boost the availability of both phenylalanine and malonyl-CoA in an E. coli chassis enabled the accumulation of 353 ± 19 mg/L of pinocembrin from glycerol (B35011) without precursor supplementation. nih.gov

Pathway Enzyme Optimization: The heterologous pathway for pinocembrin production involves several key enzymes, including phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). mdpi.com Screening for and expressing highly active versions of these enzymes from different plant and microbial sources is crucial for maximizing product conversion. researchgate.netnih.gov

Dynamic Regulation: Advanced strategies involve implementing dynamic control systems to balance cell growth and product formation. For example, a malonyl-CoA biosensor-regulator system combined with RNAi has been used to autonomously control the synthesis of p-coumaric acid while downregulating competing fatty acid pathways. chalmers.se

The table below summarizes notable achievements in the metabolic engineering of microorganisms for pinocembrin production.

Microbial Host Key Genetic Modifications & Strategies Pinocembrin Titer (mg/L) Reference(s)
Escherichia coliIntroduction of PAL, 4CL, CHS, CHI; Overexpression of Acetyl-CoA Carboxylase (ACC) from Photorhabdus luminescens.196 frontiersin.org
Escherichia coliEnhanced supply of phenylalanine and malonyl-CoA; Enzyme candidate screening.353 ± 19 nih.gov
Saccharomyces cerevisiaeScreening of heterologous genes; Increased gene copy number; Elimination of competing pathways.30 chalmers.se

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Enzymatic Modification Strategies for Flavanones (e.g., O-Methylation, Glycosylation at C7)

Once pinocembrin is produced, its structure can be further diversified through enzymatic modifications. These reactions, catalyzed by specific enzymes, offer high regioselectivity and operate under mild conditions, making them preferable to conventional chemical methods. researchgate.net Modifications often target the hydroxyl groups on the flavonoid skeleton, such as the one at the C7 position, which is crucial for forming this compound. Common enzymatic modifications include O-methylation and glycosylation. researchgate.netresearchgate.net

O-Methylation: This reaction involves the transfer of a methyl group from a donor, typically S-Adenosyl-l-methionine (SAM), to a hydroxyl group on the flavanone. nih.gov This modification is catalyzed by O-methyltransferases (OMTs) and can alter the biological activity and stability of the compound. nih.govmdpi.com For example, a flavonoid 7-O-methyltransferase (7-OMT) from Eucalyptus nitida was used to convert pinocembrin into its methylated derivative, pinostrobin, achieving a titer of 153 ± 10 mg/L in an engineered E. coli strain. nih.gov Similarly, an OMT from Citrus reticulata has been shown to catalyze methylation at the 7-OH position of various flavonoids. nih.gov

Glycosylation: This process attaches a sugar moiety to the flavonoid aglycone, a reaction catalyzed by glycosyltransferases (GTs). researchgate.net Glycosylation generally increases the water solubility and stability of flavonoids. researchgate.netsemanticscholar.org The hydroxyl group at the C7 position of flavanones like pinocembrin is a common site for glycosylation. researchgate.netresearchgate.net For instance, fungal biocatalysts from the genera Beauveria and Absidia have been shown to regioselectively attach glucose or methylglucose moieties to the C7 position of various flavones and flavanones. researchgate.netresearchgate.net While this creates glycosides rather than acetates, it demonstrates the principle of enzymatic targeting of the C7 hydroxyl group.

The principles of enzymatic modification can be extended to acetylation. The targeted acylation of the 7-OH group of pinocembrin would yield this compound. This type of reaction would likely be catalyzed by an acyltransferase, using a donor like acetyl-CoA. While chemical synthesis methods for creating pinocembrin derivatives are established, developing a specific and efficient enzymatic route for 7-O-acetylation remains a key goal for green chemistry applications. nih.gov

The following table details examples of enzymatic modifications of flavanones.

Modification Type Enzyme Substrate Product Enzyme Source / Biocatalyst Reference(s)
O-Methylation Flavonoid 7-O-methyltransferase (7-OMT)PinocembrinPinostrobin (Pinocembrin 7-methyl ether)Eucalyptus nitida nih.gov
O-Methylation O-methyltransferase (CrOMT2)Flavonoids with vicinal hydroxyls7-O-methylated flavonoidsCitrus reticulata nih.gov
O-Methylation O-methyltransferase (PfOMT3)NaringeninSakuranetin (Naringenin 7-methyl ether)Perilla frutescens mdpi.com
Glycosylation Glycosyltransferase activityPinocembrin, Naringenin, etc.C7-O-glucosidesAbsidia coerulea, Absidia glauca researchgate.netresearchgate.net
Hydroxylation Flavanone 3-hydroxylase (F3H)PinocembrinPinobanksinGlycine max nih.gov

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Elucidation of Molecular Mechanisms and Signaling Pathways

Targeting of Key Signaling Cascades

Extensive literature searches did not yield specific data on the modulation of key signaling cascades by Pinocembrin (B1678385) 7-acetate. While the parent compound, pinocembrin, has been studied for its effects on various pathways, this information cannot be directly attributed to its 7-acetate derivative without specific scientific evidence.

PI3K/Akt/NF-κB Pathway Modulation

No research findings were identified that specifically investigate the effect of Pinocembrin 7-acetate on the PI3K/Akt/NF-κB signaling pathway.

MAPK Signaling Pathways (e.g., p38, JNK, ERK)

There is currently no available research that details the modulation of MAPK signaling pathways, including p38, JNK, and ERK, by this compound.

Nrf2/HO-1 Axis Activation

The role of this compound in the activation of the Nrf2/HO-1 axis has not been documented in the scientific literature based on the conducted searches.

Regulation of Cellular Homeostatic Processes

Specific studies detailing the regulation of cellular homeostatic processes such as apoptosis and autophagy by this compound are not available in the current body of scientific literature. While research on pinocembrin in these areas exists, these findings are not directly transferable to this compound.

Apoptosis Induction and Anti-apoptotic Mechanisms

No studies were found that specifically examine the induction of apoptosis or the anti-apoptotic mechanisms of this compound.

Autophagy Regulation (Inhibition/Reversal)

There is no available research on the specific effects of this compound on the regulation of autophagy.

Summary of Findings

The table below summarizes the lack of available data for this compound concerning the specified molecular mechanisms.

SectionSubsectionResearch Findings for this compound
5.1. Targeting of Key Signaling Cascades
5.1.1. PI3K/Akt/NF-κB Pathway ModulationNo specific data available.
5.1.2. MAPK Signaling Pathways (e.g., p38, JNK, ERK)No specific data available.
5.1.3. Nrf2/HO-1 Axis ActivationNo specific data available.
5.2. Regulation of Cellular Homeostatic Processes
5.2.1. Apoptosis Induction and Anti-apoptotic MechanismsNo specific data available.
5.2.2. Autophagy Regulation (Inhibition/Reversal)No specific data available.

Mitochondrial Dysfunction Mitigation

No studies were identified that specifically investigate the role of this compound in mitigating mitochondrial dysfunction. Research has focused on the broader effects of pinocembrin, but the specific impact of the 7-acetate ester on mitochondrial health, membrane potential, or related enzymatic activity remains un-investigated.

Receptor and Enzyme Interactions

Detailed research into the direct interactions of this compound with key enzymes and receptors is not available in the current body of scientific literature.

Histidine Decarboxylase Inhibition

While pinocembrin has been identified as an inhibitor of histidine decarboxylase, there are no available studies that confirm or quantify this inhibitory activity for this compound. The addition of the acetate (B1210297) group at the 7-position could significantly alter its binding affinity and inhibitory potential, but this has not been experimentally verified.

Interaction with Receptors for Advanced Glycation End Products (RAGE)

The interaction between pinocembrin and RAGE has been explored in the context of neurodegenerative diseases. However, no research could be found that specifically examines the binding or modulation of RAGE by this compound.

Modulation of Metalloproteinases (MMPs) and Focal Adhesion Kinase (FAK)

There is a lack of published research detailing any modulatory effects of this compound on the activity of metalloproteinases or the function of focal adhesion kinase.

Gene Expression and Protein Level Regulation

No specific studies have been published that analyze how this compound may regulate gene expression or alter protein levels within cellular systems.

Pharmacokinetics and Metabolism in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in animal models, primarily rats, indicate that pinocembrin (B1678385), the expected active form of pinocembrin 7-acetate, undergoes rapid absorption and distribution, followed by extensive metabolism and excretion.

Following intravenous administration to rats, pinocembrin exhibits a short serum half-life of approximately 15 minutes for both its S- and R-enantiomers, suggesting rapid distribution into tissues and/or elimination. mdpi.com A study using male Sprague-Dawley rats reported serum half-lives of 0.262 hours for S-pinocembrin and 0.263 hours for R-pinocembrin. ualberta.ca The volume of distribution (Vd) is large, which also supports the extensive distribution of pinocembrin into tissues. mdpi.com

Oral bioavailability of pinocembrin has been reported to be around 25% in rats, indicating a significant first-pass effect. nih.gov After oral administration, the parent compound is rapidly glucuronidated. mdpi.com

Excretion of pinocembrin occurs through both renal and non-renal routes. Following intravenous injection in rats, approximately 6.99% of the unchanged drug was recovered in urine and 59.17% in feces over 72 hours. mdpi.com A significant portion of the dose is excreted as metabolites, with 40.6% of metabolites found in the urine. mdpi.com The fraction of the drug excreted unchanged in urine (fe) is low, reported to be between 0.3% and 4.6%, further confirming that pinocembrin is predominantly cleared via metabolism. ualberta.canih.gov

Interactive Table: Pharmacokinetic Parameters of Pinocembrin Enantiomers in Rats (Intravenous Administration)

Below is a sortable and searchable table summarizing the key pharmacokinetic parameters for S- and R-pinocembrin following intravenous administration in rats.

Data sourced from a study in male Sprague-Dawley rats. ualberta.ca

Potential for Esterase-Mediated Deacetylation of this compound

This compound, as an ester derivative, is highly likely to undergo rapid deacetylation mediated by ubiquitous esterase enzymes in the body to release the active parent compound, pinocembrin. This bioconversion is a common metabolic pathway for ester prodrugs.

While direct studies on this compound are not available, evidence from related flavonoid compounds supports this hypothesis. For instance, studies on pinocembrin-7-O-β-D-glucoside (PCBG) in rats showed that after oral administration, it is extensively metabolized to pinocembrin (PCB). researchgate.netnih.gov The concentration of the metabolite, pinocembrin, was approximately four times higher than that of the parent glucoside, with rapid formation occurring in incubations with gastrointestinal contents. researchgate.net This demonstrates the efficient cleavage of the 7-O-substituent to yield pinocembrin.

Furthermore, hydrolytic enzymes like lipases and esterases are known to be effective biocatalysts for the acylation and deacylation of flavonoids. thieme-connect.comresearchgate.netacs.org Esterases are present in various tissues, including the liver and gastrointestinal tract, which would facilitate the hydrolysis of this compound following administration. nih.gov The purpose of creating acetylated flavonoids is often to improve their lipophilicity and ability to cross cell membranes, after which intracellular esterases would release the active flavonoid. thieme-connect.com

Characterization of Metabolites in Biological Systems

As this compound is expected to be a prodrug of pinocembrin, the primary metabolites detected in biological systems would be those of pinocembrin itself. The main metabolic pathway for pinocembrin is extensive phase II metabolism, primarily through glucuronidation and sulfation. mdpi.comualberta.canih.gov

In studies with rats administered propolis extracts containing pinocembrin, analysis of plasma and urine after treatment with β-glucuronidase/sulfatase revealed the presence of pinocembrin, indicating that it circulates in the body mainly as conjugated metabolites. acs.org After oral administration, pinocembrin is rapidly converted to S-pinocembrin glucuronide and R-pinocembrin glucuronide. mdpi.com

A comprehensive study on a similar compound, pinocembrin-7-O-β-D-glucoside (PCBG), identified a total of 111 metabolites in rat plasma, urine, bile, and feces. nih.gov Beyond the primary metabolite pinocembrin (formed by deglycosylation), other detected metabolites included hydroxylated, sulfated, and glucuronized versions of the parent compound and its primary metabolite. nih.gov Given the structural similarity, the metabolic fate of pinocembrin released from this compound is expected to follow these same pathways.

Interactive Table: Identified Metabolites of Pinocembrin and its Derivatives in Rats

This table summarizes the types of metabolites identified in preclinical studies.

Metabolites identified from studies on pinocembrin and its 7-O-glucoside derivative. mdpi.comnih.govacs.org

Advanced Analytical Methodologies for Pinocembrin 7 Acetate Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of Pinocembrin (B1678385) 7-acetate, offering high resolution and sensitivity for both purity assessment and quantification. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds due to its efficiency in separating moderately polar molecules. researchgate.net

A typical RP-HPLC method for analyzing Pinocembrin 7-acetate would involve a C18 column, which provides a nonpolar stationary phase for effective separation. The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH-adjusting acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.gov Elution can be performed under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions to achieve optimal separation from impurities or other components in a mixture.

Detection is commonly achieved using an ultraviolet (UV) detector, as the flavonoid structure of this compound contains chromophores that absorb light in the UV spectrum, typically around 290 nm. nih.gov For purity analysis, the peak area percentage of this compound relative to the total area of all peaks in the chromatogram is calculated. For quantification, a calibration curve is constructed by running known concentrations of a pure standard, allowing for the accurate determination of the compound's concentration in unknown samples. researchgate.net Method validation ensures linearity, accuracy, precision, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantitation (LOQ) being established. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Pinocembrin and its Derivatives
ParameterTypical ConditionPurpose
Column Agilent TC-C18 (or equivalent), 5 µm, 4.6 mm x 150 mmProvides a stationary phase for chromatographic separation. nih.gov
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)The solvent system that carries the analyte through the column. nih.gov
Elution Mode Gradient or IsocraticOptimizes the separation of the target compound from impurities.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and resolution. nih.gov
Detection Wavelength 290 nmWavelength at which the compound exhibits maximum UV absorbance for sensitive detection. nih.gov
Column Temperature 40 °CMaintains consistent retention times and improves peak shape. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which allows for the confirmation of its elemental formula.

The molecular formula of the parent compound, pinocembrin, is C₁₅H₁₂O₄ with an exact mass of approximately 256.07 Da. massbank.eu The addition of an acetate (B1210297) group (-COCH₃) to form this compound results in a new molecular formula of C₁₇H₁₄O₅. HRMS can precisely measure this mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, MS is vital for identifying metabolites. When this compound is introduced into a biological system, it can undergo various metabolic transformations. Potential metabolic pathways include hydrolysis of the ester bond to yield pinocembrin, followed by Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.gov By analyzing biological samples (such as plasma, urine, or feces), MS can detect the masses of these potential metabolites, providing insights into the biotransformation of the compound. nih.gov

Table 2: Expected Mass Spectrometric Data for Structural Elucidation
CompoundMolecular FormulaExpected Exact Mass (Da)Information Gained
Pinocembrin C₁₅H₁₂O₄256.0736Baseline mass of the parent flavonoid. massbank.eu
This compound C₁₇H₁₄O₅298.0841Confirmation of the addition of one acetate group (C₂H₂O).
Hydroxylated Metabolite C₁₇H₁₄O₆314.0790Indicates a Phase I metabolic hydroxylation reaction.
Glucuronidated Metabolite C₂₃H₂₂O₁₁474.1162Indicates a Phase II metabolic conjugation with glucuronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While MS can confirm the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive confirmation of the precise molecular structure, including the exact location of the acetate group. Through various 1D and 2D NMR experiments, the complete chemical skeleton of this compound can be mapped out.

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule. For this compound, it would show characteristic signals for the aromatic protons on the A and B rings, the protons on the C ring, and a distinct singlet peak around δ 2.3 ppm corresponding to the three protons of the methyl group in the acetate moiety.

¹³C NMR: This experiment identifies all the carbon atoms. The spectrum would show signals for the aromatic, aliphatic, and carbonyl carbons. The presence of the acetate group would be confirmed by a signal for the methyl carbon (around δ 21 ppm) and a signal for the ester carbonyl carbon (around δ 169-170 ppm).

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it shows correlations between protons and carbons that are two or three bonds apart. A correlation between the protons on the aromatic A-ring (specifically, H-6 or H-8) and the carbonyl carbon of the acetate group would definitively confirm that the acetate is attached at the C-7 position. Techniques like the Attached Proton Test (APT) can also be used to differentiate between CH, CH₂, CH₃, and quaternary carbons, further aiding in the structural assignment. mdpi.com

Table 3: Expected Key NMR Signals for Structural Confirmation of this compound
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Significance
¹H Acetyl Methyl (CH₃)~ 2.3Confirms the presence of the acetate group's methyl protons.
¹H Aromatic Protons (A & B Rings)~ 6.0 - 7.5Represents the protons on the flavonoid backbone.
¹³C Acetyl Carbonyl (C=O)~ 169 - 170Confirms the presence of the ester carbonyl carbon.
¹³C Acetyl Methyl (CH₃)~ 21Confirms the presence of the acetate group's methyl carbon.
HMBC Correlation Aromatic H (e.g., H-6) to Acetyl C=O-Definitively confirms the attachment of the acetate group at the C-7 position.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, offer a powerful platform for the comprehensive analysis of this compound in complex samples. researchgate.net These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used hyphenated technique for this type of analysis. LC separates this compound and its potential metabolites from a complex matrix (e.g., plasma, plant extract). The eluent from the LC is then directed into a mass spectrometer. researchgate.net In MS/MS, a specific ion (the "parent" ion, e.g., the molecular ion of this compound) is selected and fragmented to produce a unique pattern of "daughter" ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly selective and sensitive detection and quantification, even at very low concentrations. semanticscholar.org This method is invaluable for pharmacokinetic studies and metabolite profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but it is best suited for volatile and thermally stable compounds. chemijournal.com Since this compound has low volatility, it would typically require a derivatization step to convert it into a more volatile form before it can be analyzed by GC-MS. For this reason, LC-MS is generally the preferred method. chemijournal.com

The synergy in hyphenated techniques provides enhanced resolution, sensitivity, and specificity, making them essential for advanced research in fields like metabolomics, environmental analysis, and pharmaceutical development. ajrconline.org

Table 4: Comparison of Advanced Hyphenated Techniques for Profiling
TechniquePrincipleAdvantages for this compound Analysis
LC-MS/MS Combines the separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net- Ideal for non-volatile compounds.
  • High sensitivity and specificity for quantification in complex matrices (e.g., biological fluids).
  • Provides structural information from fragmentation patterns for metabolite identification. semanticscholar.org
  • GC-MS Couples the separation of gas chromatography with mass spectrometry. chemijournal.com- Excellent separation for volatile compounds.
  • Generally requires derivatization for this compound, making it less direct than LC-MS. chemijournal.com
  • Future Research Directions and Translational Potential in Preclinical Development

    Elucidating Underexplored Mechanistic Pathways of Pinocembrin (B1678385) 7-Acetate Action

    While research specifically on pinocembrin 7-acetate is limited, the extensive studies on its parent compound, pinocembrin, provide a logical starting point for investigation. Future studies should aim to determine if this compound shares, enhances, or diverges from the known mechanisms of pinocembrin.

    Key mechanistic pathways of pinocembrin that warrant investigation for its acetate (B1210297) derivative include:

    Anti-Inflammatory Signaling: Pinocembrin is known to inhibit inflammatory responses by suppressing signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell models. mdpi.comfrontiersin.org Research should explore whether this compound has a more potent or nuanced effect on these pathways, particularly on the function of microglia and macrophages. researchgate.net

    Oxidative Stress Modulation: A primary mechanism attributed to many flavonoids is their antioxidant effect. Pinocembrin has been shown to reduce reactive oxygen species (ROS) and enhance endogenous antioxidant defenses. researchgate.netresearcherslinks.com Elucidating how this compound modulates oxidative stress pathways, such as the Nrf2/HO-1 signaling pathway, would be critical. researcherslinks.comresearcherslinks.com

    Apoptosis Regulation: Pinocembrin can regulate apoptosis by affecting the expression of key proteins like Bax and inhibiting cytochrome C release. chemfaces.commdpi.com Investigating the anti-apoptotic potential of this compound in preclinical models of ischemia and neurodegeneration is a crucial next step. chemfaces.comscispace.com

    Autophagy Modulation: Pinocembrin has been found to reverse changes in autophagy activity in the penumbra area following ischemia/reperfusion injury, suggesting a role in cellular homeostasis. chemfaces.com The effect of this compound on autophagy pathways remains an unexplored but potentially significant area of research.

    Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

    The clinical translation of many flavonoids is often hampered by poor solubility and low bioavailability. researchgate.net Acetylation can sometimes improve these properties, but advanced delivery systems could further enhance the preclinical efficacy of this compound.

    Future development should focus on:

    Nanoparticle-Based Systems: Encapsulating this compound into polymeric nanoparticles or nanoemulsions could improve its solubility, stability, and pharmacokinetic profile. researchgate.netmdpi.com These systems can be designed for controlled release and targeted delivery to specific tissues. mdpi.com

    Vesicular Systems: Liposomes and niosomes are vesicular carriers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and improving cellular uptake. ijpsjournal.com These systems could prolong the systemic circulation of this compound and reduce potential toxicity. ijpsjournal.com

    Phytosomes: This technology involves forming a complex between the natural compound and a phospholipid. Phytosomes can enhance the absorption and bioavailability of flavonoid constituents and represent a promising avenue for formulating this compound. researchgate.net

    Enteric-Coated Formulations: To bypass degradation in the stomach and improve absorption in the small intestine, the development of materials like cellulose (B213188) acetate phthalate (B1215562) for enteric-coated, controlled-release formulations could be explored. juniperpublishers.com

    Identification of Novel Molecular Targets for this compound

    Beyond the commonly studied anti-inflammatory and antioxidant pathways, identifying novel and specific molecular targets is essential for understanding the unique therapeutic potential of this compound. Based on research into its parent compound, several targets warrant investigation:

    Receptor for Advanced Glycation End Products (RAGE): Pinocembrin has been shown to protect against β-amyloid-induced toxicity by inhibiting RAGE-independent signaling pathways. scispace.com Future studies could explore if this compound directly interacts with RAGE or its downstream effectors, which are implicated in neurodegeneration and diabetic complications. scispace.com

    Mammalian Target of Rapamycin (mTOR): Pinocembrin promotes the differentiation of oligodendrocyte progenitor cells and remyelination through the mTOR signaling pathway. nih.gov Investigating whether this compound also modulates mTOR could reveal its potential for treating demyelinating diseases like multiple sclerosis. nih.gov

    Soluble Epoxide Hydrolase (sEH): The sEH enzyme and its metabolites, epoxyeicosatrienoic acids (EETs), have been suggested as potential targets of pinocembrin in the context of ischemic stroke. researchgate.net This presents a novel pathway for investigation for the acetate derivative.

    Transient Receptor Potential Vanilloid 1 (TRPV1): An analog of pinocembrin has recently been identified as a TRPV1 inhibitor with analgesic properties in murine pain models. nih.gov This suggests that this compound could be explored as a potential modulator of TRPV1 for pain management.

    Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Studies

    Combination therapy is a cornerstone of modern medicine, and exploring the synergistic potential of this compound with other compounds could lead to more effective treatments.

    Synergy with Other Flavonoids: Preclinical studies on breast cancer cell lines have shown that pinocembrin exhibits synergistic cytotoxic effects when combined with other propolis-derived flavonoids like pinobanksin. vetdergikafkas.org Similar studies should be designed to test combinations of this compound with other natural compounds, which could allow for lower effective doses and reduced side effects.

    Combination with Conventional Drugs: The combination of pinocembrin with simvastatin (B1681759) has been shown to have an inhibitory effect on atherosclerosis in a preclinical model. mdpi.com Future research should investigate the potential of this compound to enhance the efficacy of conventional drugs used for metabolic disorders, fibrotic conditions, or cancer. For instance, its anti-inflammatory properties might complement the action of chemotherapeutic agents or anti-fibrotic drugs. plos.orgrsc.org

    Role of this compound in Disease Models (e.g., metabolic disorders, fibrotic conditions)

    The therapeutic potential of this compound must be validated in relevant preclinical disease models. Based on the known activities of its parent compound, metabolic and fibrotic disorders are highly relevant areas for investigation.

    Metabolic Disorders: Pinocembrin has demonstrated protective effects in models of diabetic nephropathy by preventing increases in plasma and kidney malondialdehyde levels and ameliorating kidney structural damage. mdpi.com It has also been shown to mitigate metabolic and inflammatory alterations in sugar-induced metabolic disturbances. researchgate.net Future studies should assess whether this compound can similarly modulate glucose and lipid metabolism and protect against complications of diabetes.

    Fibrotic Conditions: Pinocembrin has shown significant anti-fibrotic effects in multiple preclinical models. It has been found to alleviate bleomycin-induced skin fibrosis in mice by suppressing the TGF-β1/Smad signaling pathway. researchgate.net In a large animal model of pulmonary fibrosis, pinocembrin improved lung function and attenuated inflammation. plos.org Given these promising results, evaluating the efficacy of this compound in validated animal models of liver, lung, and skin fibrosis is a critical research direction. researcherslinks.comgoogle.com

    Table 1: Preclinical Research Findings for Pinocembrin in Disease Models

    Disease ModelKey Findings for PinocembrinPotential Mechanistic PathwayReference
    Pulmonary Fibrosis (Sheep)Improved lung compliance; reduced neutrophils and inflammatory cells in bronchoalveolar lavage; lowered overall pathology scores.Anti-inflammatory effects. plos.org
    Skin Fibrosis (Mice)Alleviated bleomycin-induced skin fibrosis; suppressed proliferation and migration of fibroblasts.Downregulation of NF-κβ and TGF-β1/Smad signaling. plos.orgresearchgate.net
    Liver Fibrosis (Mice)Decreased oxidative stress and pro-inflammatory cytokine production.Inhibition of TGF-β1/Smad and activation of Nrf2/HO-1 signaling. researcherslinks.comresearcherslinks.com
    Diabetic Nephropathy (Rats)Prevented increases in plasma and kidney malondialdehyde; ameliorated glomeruli lobulation and mesangial expansion.Antioxidant effects. mdpi.com
    Ulcerative Colitis (Rats)Alleviated colitis symptoms; suppressed pro-inflammatory gene expression; improved intestinal barrier function and gut microbiota.Anti-inflammatory effects, modulation of gut microbiota. frontiersin.org
    Demyelinating Disease (EAE Mice)Ameliorated disease progression; enhanced repair of demyelination.Activation of mTOR signaling pathway. nih.gov

    Q & A

    Q. What are the standard protocols for synthesizing and characterizing Pinocembrin 7-acetate?

    this compound is typically synthesized via acetylation of pinocembrin (5,7-dihydroxyflavanone) using acetic anhydride in the presence of a catalyst (e.g., pyridine). Key steps include:

    • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
    • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .
    • Structural Confirmation :
      • NMR Spectroscopy : 1^1H and 13^13C NMR to verify acetylation at the 7-hydroxyl position and flavanone backbone .
      • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C17_{17}H14_{14}O5_5) .
    • Purity Assessment : HPLC with UV detection (λ = 280 nm) to ensure ≥95% purity .

    Q. What analytical techniques are recommended for assessing the stability of this compound in experimental conditions?

    Stability studies should evaluate degradation under varying pH, temperature, and light exposure:

    • Forced Degradation : Expose the compound to acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) and analyze degradation products via HPLC-MS .
    • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months, with periodic HPLC analysis .
    • Photostability : Use ICH guidelines (e.g., exposure to UV light at 365 nm) and monitor changes via UV-Vis spectroscopy .

    Q. How can researchers validate the identity of this compound in natural product extracts?

    • Dereplication Strategies : Combine LC-MS/MS with public databases (e.g., GNPS) to compare fragmentation patterns .
    • Isolation and Comparison : Isolate the compound via preparative HPLC and match 1^1H NMR and melting point data with synthetic standards .

    Advanced Research Questions

    Q. How should in vivo studies be designed to evaluate the pharmacokinetics of this compound?

    A robust pharmacokinetic (PK) study requires:

    • PICOT Framework :
      • Population : Rodent models (e.g., Sprague-Dawley rats) .
      • Intervention : Oral administration (dose range: 10–50 mg/kg) .
      • Comparison : Plasma concentration vs. time profiles of pinocembrin (parent compound) .
      • Outcome : Bioavailability, half-life (t1/2t_{1/2}), and tissue distribution .
      • Time : Serial blood sampling over 24–48 hours .
    • Analytical Method : LC-MS/MS for quantification in biological matrices (LOQ ≤ 1 ng/mL) .

    Q. How can conflicting data on the bioactivity of this compound be resolved?

    Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from:

    • Assay Variability : Standardize protocols (e.g., DPPH assay pH, temperature) and include positive controls (e.g., ascorbic acid) .
    • Cellular Context : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to assess cell-type specificity .
    • Dose-Response Analysis : Use nonlinear regression models to determine EC50_{50} values and clarify biphasic effects .

    Q. What computational approaches predict the interaction of this compound with biological targets?

    • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2, NF-κB) and validate with mutagenesis studies .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area .

    Data Presentation Guidelines

    • Structural Visualization : Provide interactive 3D SDF/MOL files for molecular docking reproducibility .

    • Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and docking parameters as supplemental data .

    • Tables :

      Parameter Method Conditions
      Synthesis YieldColumn ChromatographyEthyl acetate/hexane (3:7 v/v)
      PurityHPLC-UVC18 column, 1.0 mL/min flow
      StabilityForced Degradation0.1 M NaOH, 60°C, 24 h

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